3-[4-(Morpholine-4-sulfonyl)phenyl]prop-2-enoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Morpholine-4-sulfonyl)phenyl]prop-2-enoic acid typically involves the reaction of morpholine with sulfonyl chloride to form morpholine-4-sulfonyl chloride. This intermediate is then reacted with 4-bromoacetophenone to yield 4-(morpholine-4-sulfonyl)acetophenone. Finally, the acetophenone derivative undergoes a Knoevenagel condensation with malonic acid to produce the desired acrylic acid derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows the same principles as laboratory-scale preparation, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Morpholine-4-sulfonyl)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can yield the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are commonly employed.
Major Products
The major products formed from these reactions include sulfone derivatives, alcohols, amines, and various substituted aromatic compounds .
Scientific Research Applications
3-[4-(Morpholine-4-sulfonyl)phenyl]prop-2-enoic acid is widely used in scientific research, particularly in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[4-(Morpholine-4-sulfonyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The acrylic acid moiety can participate in Michael addition reactions, further influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(Morpholine-4-sulfonyl)benzaldehyde
- 4-(Morpholine-4-sulfonyl)acetophenone
- 3-(Morpholine-4-sulfonyl)benzoic acid
Uniqueness
3-[4-(Morpholine-4-sulfonyl)phenyl]prop-2-enoic acid is unique due to its combination of a morpholine ring, a sulfonyl group, and an acrylic acid moiety. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .
Properties
IUPAC Name |
(E)-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5S/c15-13(16)6-3-11-1-4-12(5-2-11)20(17,18)14-7-9-19-10-8-14/h1-6H,7-10H2,(H,15,16)/b6-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAXVHQCZVRKJO-ZZXKWVIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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